molecular formula C15H16F3NO3S B15297919 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid

Cat. No.: B15297919
M. Wt: 347.4 g/mol
InChI Key: VSMCMHGPEWLLEL-UHFFFAOYSA-N
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Description

4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H16F3NO3S. This compound is characterized by the presence of a trifluoroethyl group attached to an aniline moiety and a sulfonic acid group attached to a methylbenzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid typically involves multiple steps:

    Nitration: The initial step involves the nitration of toluene to form nitrotoluene.

    Reduction: The nitrotoluene is then reduced to form toluidine.

    Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonic acid group.

    Trifluoroethylation: Finally, the trifluoroethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonic acid group can also contribute to the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the sulfonic acid group.

    4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the trifluoroethyl group.

    Aniline derivatives: Various aniline derivatives with different substituents.

Uniqueness

4-(1,2,2-Trifluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the presence of both the trifluoroethyl and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.

Properties

Molecular Formula

C15H16F3NO3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-(1,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H8F3N.C7H8O3S/c9-7(8(10)11)5-1-3-6(12)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-8H,12H2;2-5H,1H3,(H,8,9,10)

InChI Key

VSMCMHGPEWLLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)F)N

Origin of Product

United States

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